molecular formula C7H6ClF B047102 2-Chloro-3-fluorotoluene CAS No. 116850-28-3

2-Chloro-3-fluorotoluene

Cat. No. B047102
Key on ui cas rn: 116850-28-3
M. Wt: 144.57 g/mol
InChI Key: YSCFYJSLWLBAND-UHFFFAOYSA-N
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Patent
US04754084

Procedure details

The general procedure was followed using a mixture of 1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane and 1-methyl-1-vinyl-2-chloro-2,3,3-trifluorocyclobutane as the liquid feed at a flow rate of 1 ml/hr. Nitrogen gas was used as the inert carrier. The reactor was charged with 3 g of AL-0104 (tableted activated alumina containing 99% Al2O3). At 400° C. the yield of the produced aromatic products was 12% combined yield of 1-methyl-2,3-difluorobenzene and 1-methyl-3,4-difluorobenzene and a combined yield of 88% of 1-methyl-2-chloro-3-fluorobenzene and 1-methyl-3-chloro-4-fluorobenzene.
Name
1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AL-0104
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:7][C:6]([F:9])(F)[C:5]1([Cl:11])F)[CH:2]=[CH2:3].CC1(C=C)CC(F)(F)C1(Cl)F.CC1C=CC=C(F)C=1F.CC1C=CC(F)=C(F)C=1.CC1C=CC(F)=C(Cl)C=1>>[CH3:3][C:2]1[CH:1]=[CH:4][CH:7]=[C:6]([F:9])[C:5]=1[Cl:11]

Inputs

Step One
Name
1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1C(C(C1)(F)F)(F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(C1)(F)F)(F)Cl)C=C
Step Two
Name
AL-0104
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 400° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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